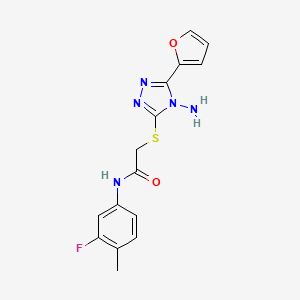
C18H17ClFN5OS
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the molecular formula C18H17ClFN5OS is a complex organic molecule that contains chlorine, fluorine, nitrogen, sulfur, and oxygen atoms. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its unique structure allows it to participate in various chemical reactions, making it a valuable compound for synthetic and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of C18H17ClFN5OS typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:
Formation of the Core Structure: The core structure is often synthesized through a series of condensation reactions involving aromatic amines and aldehydes.
Introduction of Functional Groups: Chlorine and fluorine atoms are introduced through halogenation reactions, often using reagents like thionyl chloride or fluorine gas under controlled conditions.
Sulfur Incorporation: The sulfur atom is typically introduced through thiolation reactions, using reagents such as thiourea or sulfur chloride.
Industrial Production Methods
Industrial production of This compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, using large-scale reactors, and employing continuous flow techniques to ensure consistent production. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.
化学反応の分析
Types of Reactions
C18H17ClFN5OS: undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of nitro groups to amines.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms (chlorine or fluorine) are replaced by other nucleophiles like hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.
科学的研究の応用
C18H17ClFN5OS: has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to bind to specific biological targets.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
作用機序
The mechanism of action of C18H17ClFN5OS involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. In biological systems, it may interfere with signaling pathways, leading to altered cellular responses. The exact pathways and targets depend on the specific application and the biological context.
類似化合物との比較
C18H17ClFN5OS: can be compared with other similar compounds based on its structure and reactivity:
C18H17ClN4OS: Lacks the fluorine atom, which may affect its reactivity and biological activity.
C18H17FN5OS: Lacks the chlorine atom, potentially altering its chemical properties and applications.
C18H17ClFN5O2S: Contains an additional oxygen atom, which may influence its oxidation state and reactivity.
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a versatile compound for various applications.
特性
分子式 |
C18H17ClFN5OS |
|---|---|
分子量 |
405.9 g/mol |
IUPAC名 |
2-[[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-chloro-4,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C18H17ClFN5OS/c1-10-7-11(2)16(13(19)8-10)22-15(26)9-27-18-24-23-17(25(18)21)12-5-3-4-6-14(12)20/h3-8H,9,21H2,1-2H3,(H,22,26) |
InChIキー |
DYRYSDIQBZGIAG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-fluorophenyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12135518.png)
![3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12135522.png)
![Ethyl 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B12135542.png)

![7-benzyl-6-imino-2-oxo-N-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12135547.png)


![N-[5-(acetylamino)-2-methoxyphenyl]-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B12135569.png)
![2-(2,6-dimethylmorpholin-4-yl)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12135577.png)

![[3,4-Bis(acetyloxy)-5-acetamido-6-[2-(prop-2-en-1-yl)phenoxy]oxan-2-yl]methyl acetate](/img/structure/B12135591.png)
![1-[Benzyl(2-hydroxyethyl)amino]-3-(2-methylphenoxy)propan-2-ol](/img/structure/B12135596.png)
